molecular formula C19H25NO3 B1676040 3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline CAS No. 15382-81-7

3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline

Cat. No.: B1676040
CAS No.: 15382-81-7
M. Wt: 315.4 g/mol
InChI Key: RNWVNCQSLBSCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- is an organic compound with the molecular formula C19H25NO3. It is a derivative of anisidine, specifically meta-anisidine, which is characterized by the presence of a methoxy group attached to the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry .

Chemical Reactions Analysis

m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo aerobic oxidation in the presence of gold catalysts to form aromatic azo compounds . Common reagents used in these reactions include chiral Bronsted acids and other catalytic agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- can be compared with other similar compounds, such as p-anisidine and o-anisidine. These compounds share similar structural features but differ in the position of the methoxy group on the benzene ring . This difference in structure can lead to variations in their chemical properties and reactivity. For example, p-anisidine is commonly used in the synthesis of azo dyes, while o-anisidine has applications in the production of pharmaceuticals .

Conclusion

m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)- is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry

Properties

CAS No.

15382-81-7

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline

InChI

InChI=1S/C19H25NO3/c1-21-17-10-7-15(8-11-17)6-4-3-5-13-23-18-12-9-16(20)14-19(18)22-2/h7-12,14H,3-6,13,20H2,1-2H3

InChI Key

RNWVNCQSLBSCPF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCCCCOC2=C(C=C(C=C2)N)OC

Canonical SMILES

COC1=CC=C(C=C1)CCCCCOC2=C(C=C(C=C2)N)OC

Appearance

Solid powder

15382-81-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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